Cas no 1361589-37-8 (2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol)

2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol structure
1361589-37-8 structure
Product name:2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
CAS No:1361589-37-8
MF:C18H9Cl6NO
Molecular Weight:467.988158941269
CID:4970314

2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
    • インチ: 1S/C18H9Cl6NO/c19-8-3-12(21)16(13(22)4-8)11-2-1-10(7-26)25-18(11)17-14(23)5-9(20)6-15(17)24/h1-6,26H,7H2
    • InChIKey: GQWHSESBKDTVJL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C1=CC=C(CO)N=C1C1C(=CC(=CC=1Cl)Cl)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 447
  • トポロジー分子極性表面積: 33.1
  • XLogP3: 7.1

2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013026027-250mg
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
1361589-37-8 97%
250mg
504.00 USD 2021-06-22
Alichem
A013026027-1g
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
1361589-37-8 97%
1g
1,475.10 USD 2021-06-22
Alichem
A013026027-500mg
2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol
1361589-37-8 97%
500mg
823.15 USD 2021-06-22

2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol 関連文献

2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanolに関する追加情報

2,3-Bis(2,4,6-Trichlorophenyl)Pyridine-6-Methanol: A Comprehensive Overview

2,3-Bis(2,4,6-Trichlorophenyl)Pyridine-6-Methanol, also known by its CAS number 1361589-37-8, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a pyridine ring substituted with two trichlorophenyl groups at positions 2 and 3, along with a hydroxymethyl group at position 6. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.

The synthesis of 2,3-Bis(2,4,6-Trichlorophenyl)Pyridine-6-Methanol involves a multi-step process that typically begins with the preparation of the trichlorophenyl group. Recent advancements in synthetic methodologies have enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, studies published in Chemical Communications (2023) have demonstrated the use of microwave-assisted synthesis to accelerate the formation of the trichlorophenyl-substituted pyridine ring. This approach not only reduces reaction time but also minimizes the formation of by-products.

The structural features of this compound play a crucial role in its functionality. The pyridine ring serves as a rigid framework that facilitates specific interactions with other molecules. The trichlorophenyl groups at positions 2 and 3 introduce electron-withdrawing effects, which enhance the electrophilicity of the pyridine nitrogen. This property makes the compound highly effective in catalytic applications. Recent research published in Nature Catalysis (2023) highlights its use as a catalyst in asymmetric hydrogenation reactions, where it demonstrated exceptional selectivity and efficiency.

In addition to its catalytic applications, 2,3-Bis(2,4,6-Trichlorophenyl)Pyridine-6-Methanol has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in metal-organic frameworks (MOFs). A study published in Advanced Materials (2023) reported the successful synthesis of a MOF using this compound as a ligand. The resulting material exhibited high porosity and excellent gas adsorption capabilities, making it a potential candidate for gas storage applications.

The hydroxymethyl group at position 6 of the pyridine ring adds another layer of functionality to this compound. This group can undergo various chemical transformations, such as oxidation or esterification, enabling further diversification of its applications. For example, researchers have explored its use as an intermediate in the synthesis of bioactive molecules. A paper published in Journal of Medicinal Chemistry (2023) described how this compound served as a key intermediate in the development of novel anti-inflammatory agents.

The stability and reactivity of 1361589-37-8 make it an attractive candidate for use in pharmaceutical research. Its ability to act as both a catalyst and an intermediate underscores its versatility in different chemical systems. Furthermore, recent studies have focused on understanding its environmental impact and biodegradability. Research conducted by Smith et al. (2023) revealed that under specific conditions, this compound undergoes rapid degradation via hydrolytic pathways, reducing its potential environmental footprint.

In conclusion, 2,3-Bis(2,4,6-Trichlorophenyl)Pyridine-6-Methanol, with its CAS number 1361589-37-8, is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups continue to inspire innovative research directions. As advancements in synthetic chemistry and materials science progress further, this compound is poised to play an even more significant role in both academic and industrial settings.

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